Product packaging for 4-Oxo-4-(undecyloxy)butanoate(Cat. No.:CAS No. 73304-52-6)

4-Oxo-4-(undecyloxy)butanoate

Cat. No.: B14461447
CAS No.: 73304-52-6
M. Wt: 271.37 g/mol
InChI Key: DUVMAEFDNNSUGW-UHFFFAOYSA-M
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Description

Contextualization within the Butanoate Ester Chemical Class

4-Oxo-4-(undecyloxy)butanoate is fundamentally a derivative of butanoic acid, classifying it as a butanoate ester. Butanoate esters, also known as butyrates, are a well-established class of fatty acid esters. foodb.caymdb.ca These compounds are characterized by the core structure of a four-carbon carboxylate. nih.gov Simpler butanoate esters, such as ethyl butanoate and methyl butanoate, are known for their pleasant, fruity aromas and are naturally present in many fruits. ymdb.canih.govwikipedia.org Consequently, they are widely utilized as additives in the food and perfume industries. nih.gov

The synthesis of butanoate esters is typically achieved through the condensation reaction between butanoic acid and an alcohol, a process known as Fischer esterification. wikipedia.org this compound can be considered a more complex member of this family. It is formally a monoester of butanedioic acid (succinic acid), where one carboxylic acid group is esterified with undecyl alcohol and the other is part of a keto-acid structure. This bifunctional nature distinguishes it from simple esters and opens up a wider range of potential chemical reactivity and applications.

Overview of its Structural Features and Relevance in Advanced Molecular Design

The specific arrangement of functional groups in this compound provides a unique combination of polar and non-polar characteristics, making it a molecule of interest for advanced molecular design.

The Oxo-Butanoate Moiety : The presence of a ketone (oxo group) at the C-4 position, in conjunction with the ester, forms a β-keto-ester-like system (if considering the ester carbonyl as the reference point) or a γ-keto-ester (if numbering from the other end). This functionality is a cornerstone of organic synthesis. Oxo-butanoate derivatives are recognized as versatile intermediates for synthesizing a wide array of compounds, including various pharmaceuticals, agrochemicals, and heterocyclic systems. solubilityofthings.comtsijournals.com The carbonyl group and the adjacent methylene (B1212753) group are reactive sites that can participate in numerous substitution and condensation reactions. solubilityofthings.com

The Undecyloxy Group : The long C11 alkyl chain (undecyl group) attached via the ester linkage imparts significant hydrophobicity (lipophilicity) to the molecule. Long alkyl chains are critical in the design of surfactants and amphiphiles. Research on related molecules, such as gemini (B1671429) surfactants derived from succinic acid with two undecyl chains, demonstrates their ability to form organized molecular assemblies like monolayers and micelles at interfaces. researchgate.net The undecyl side chain has also been incorporated into molecules to enhance biological potency. researchgate.net

The combination of the reactive polar keto-ester head and the long, non-polar undecyl tail makes this compound an amphiphilic molecule. This structure is a blueprint for designing surfactants, emulsifiers, or components for self-assembling systems in materials science and nanotechnology.

Historical Development and Research Trajectory of Related Oxo-Butanoate Derivatives

The study of oxo-butanoate derivatives is deeply rooted in the history of organic chemistry. Ethyl acetoacetate, a closely related β-keto ester, is a classic example of a compound with an active methylene group, and its chemistry has been explored for over a century. The synthesis of derivatives through reactions like the Knoevenagel condensation has been fundamental in building molecular complexity. researchgate.netresearchgate.net

Historically, these compounds served as crucial building blocks for creating a vast range of organic structures. The research trajectory has evolved from studying their fundamental reactivity to employing them as key intermediates in the synthesis of highly specialized molecules. tsijournals.commdpi.com Modern research leverages the versatility of the oxo-butanoate scaffold to create compounds with specific biological activities, such as antimicrobial or enzyme-inhibiting properties. tsijournals.comfrontiersin.orgnih.gov For instance, various derivatives have been synthesized and evaluated for their potential as anthelmintic agents or as inhibitors of enzymes like carbonic anhydrase. frontiersin.orgnih.gov The development has moved towards rational design, where the oxo-butanoate core is strategically functionalized to achieve targeted interactions with biological systems or to control the properties of advanced materials. mdpi.comfrontiersin.org

Data Tables

Table 1: Computed Physicochemical Properties of this compound and Related Compounds

This table compares the computed properties of the title compound with other related oxo-butanoates to illustrate the influence of different alkyl chains on their physicochemical characteristics.

PropertyThis compound4-Oxo-4-propoxybutanoic acid nih.govMethyl 3-methyl-4-oxobutanoate nih.gov
Molecular Formula C15H28O4C7H12O4C6H10O3
Molecular Weight 272.38 g/mol 160.17 g/mol 130.14 g/mol
IUPAC Name undecyl 3-carboxypropanoate4-oxo-4-propoxybutanoic acidmethyl 3-methyl-4-oxobutanoate
XLogP3-AA Data Not Available0.90.1
Hydrogen Bond Donor Count 110
Hydrogen Bond Acceptor Count 443
Rotatable Bond Count 1354
Polar Surface Area 63.6 Ų63.6 Ų43.4 Ų

Note: Data is based on computational models from public databases like PubChem. The XLogP3 value, a measure of lipophilicity, is expected to be significantly higher for this compound due to its long undecyl chain compared to the other compounds.

Table 2: Structural Comparison and Applications of Selected Oxo-Butanoate Derivatives

This table highlights the versatility of the oxo-butanoate scaffold by showcasing different derivatives and their research contexts.

Compound NameKey Structural FeaturesResearch Context / ApplicationReference(s)
Ethyl 2-chloro-3-oxo-butanoate Contains a reactive chlorine atom and a keto-ester moiety.Serves as a versatile building block and intermediate in the synthesis of pharmaceuticals and agrochemicals. solubilityofthings.com solubilityofthings.com
Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate Product of Knoevenagel condensation; contains a fluorinated aromatic ring.Synthesized to evaluate potential antimicrobial and antifungal activities. researchgate.net researchgate.net
(Z)-4-Oxo-4-(arylamino)but-2-enoic acids Amide derivatives of a butenoic acid core with an oxo group.Synthesized and studied for their potent inhibitory activity against human carbonic anhydrase isoenzymes. nih.gov nih.gov
tert-Butyl (E)-3-oxo-2-(3-oxoisobenzofuran-1(3H)-ylidene)butanoate A complex structure formed from phthalic anhydride (B1165640) and tert-butyl acetoacetate.Acts as a key intermediate in the synthesis of non-fullerene acceptors for organic solar cells. mdpi.com mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H27O4- B14461447 4-Oxo-4-(undecyloxy)butanoate CAS No. 73304-52-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

73304-52-6

Molecular Formula

C15H27O4-

Molecular Weight

271.37 g/mol

IUPAC Name

4-oxo-4-undecoxybutanoate

InChI

InChI=1S/C15H28O4/c1-2-3-4-5-6-7-8-9-10-13-19-15(18)12-11-14(16)17/h2-13H2,1H3,(H,16,17)/p-1

InChI Key

DUVMAEFDNNSUGW-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCOC(=O)CCC(=O)[O-]

Origin of Product

United States

Molecular Structure, Conformation, and Intermolecular Interactions of 4 Oxo 4 Undecyloxy Butanoate

Spectroscopic Characterization Principles for Structural Elucidation

The unambiguous identification and structural verification of 4-Oxo-4-(undecyloxy)butanoate rely on a combination of modern spectroscopic techniques. Each method provides complementary information about the molecule's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for mapping the carbon-hydrogen framework.

¹H NMR: The proton spectrum reveals distinct signals for each unique chemical environment. The aldehydic proton at the C4 position is highly deshielded by the adjacent carbonyl group, appearing at a characteristic downfield shift (δ ≈ 9.8 ppm). The methylene (B1212753) protons of the butanoate core (C2-H₂ and C3-H₂) appear as coupled triplets in the δ 2.7-3.0 ppm region. The undecyl chain is identified by a triplet for the terminal methyl group (CH₃) at approximately δ 0.88 ppm, a large multiplet for the internal methylene groups (-(CH₂)₉-) around δ 1.2-1.4 ppm, and a deshielded triplet at δ ≈ 4.1 ppm corresponding to the methylene group directly attached to the ester oxygen (O-CH₂).

¹³C NMR: The carbon spectrum confirms the presence of two distinct carbonyl carbons: the ester carbonyl (C1) around δ 172 ppm and the more deshielded aldehyde carbonyl (C4) near δ 200 ppm. The carbons of the undecyl chain produce a series of signals, with the O-CH₂ carbon appearing around δ 65 ppm and the aliphatic carbons resonating in the δ 14-32 ppm range.

Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for identifying functional groups based on their vibrational frequencies. The spectrum of this compound is dominated by two strong C=O stretching absorptions. The ester carbonyl stretch appears around 1735 cm⁻¹, while the aldehyde carbonyl stretch is found nearby, typically around 1725 cm⁻¹. These may overlap to form a single, intense, and broad peak. The C-H stretching of the aldehyde proton often presents weak bands near 2720 cm⁻¹ and 2820 cm⁻¹. Strong C-O stretching bands associated with the ester linkage are visible in the 1150-1250 cm⁻¹ region, and the characteristic C-H stretching of the alkyl chain appears just below 3000 cm⁻¹ (2850-2960 cm⁻¹).

Mass Spectrometry (MS): MS provides the molecular weight and crucial fragmentation data. For this compound (C₁₅H₂₈O₃), the molecular ion peak [M]⁺ would be observed at an m/z ratio corresponding to its molecular weight (256.43 g/mol ). Common fragmentation patterns include alpha-cleavage adjacent to the carbonyl groups and the loss of the undecyloxy radical (•OC₁₁H₂₃) or the undecene molecule via McLafferty rearrangement.

Table 1: Predicted Spectroscopic Data for this compound

TechniqueFeaturePredicted Chemical Shift / Wavenumber / m/zAssignment
¹H NMR Aldehyde Protonδ ≈ 9.8 ppm (t)-CHO (C4)
Ester Methyleneδ ≈ 4.1 ppm (t)-O-CH₂ -R
Butanoate Core Methyleneδ ≈ 2.7-3.0 ppm (m)-CH₂ -CH₂ -COO-
Alkyl Chain Methyleneδ ≈ 1.2-1.4 ppm (m)-(CH₂ )₉-
Alkyl Chain Methylδ ≈ 0.88 ppm (t)-CH₃
¹³C NMR Aldehyde Carbonylδ ≈ 200 ppmC =O (C4)
Ester Carbonylδ ≈ 172 ppmC =O (C1)
Ester Methylene Carbonδ ≈ 65 ppm-O-C H₂-R
Butanoate & Alkyl Carbonsδ ≈ 14-40 ppmRemaining -CH₂- and -CH₃ groups
IR Spec. C=O Stretch (Ester)~1735 cm⁻¹ (strong)C=O vibration in ester
C=O Stretch (Aldehyde)~1725 cm⁻¹ (strong)C=O vibration in aldehyde
C-H Stretch (Alkyl)2850-2960 cm⁻¹ (strong)C-H vibrations in CH₂ and CH₃
C-O Stretch (Ester)1150-1250 cm⁻¹ (strong)C-O vibration in ester linkage
Mass Spec. Molecular Ion Peak [M]⁺m/z ≈ 256C₁₅H₂₈O₃
Major Fragmentm/z = 101[M - OC₁₁H₂₃]⁺, loss of undecyloxy group

Conformational Analysis of the Alkyl Chain and Butanoate Core

Undecyl Alkyl Chain: The long C₁₁H₂₃ chain, like other long-chain alkanes, strongly prefers an all-trans (anti-periplanar) zig-zag conformation . This arrangement minimizes steric repulsion (gauche interactions) between adjacent methylene groups, resulting in the lowest energy state. This conformation maximizes the chain length and leads to a relatively linear, rod-like structure. Thermal energy can introduce temporary gauche defects, allowing the chain to bend and fold, but the time-averaged structure remains predominantly linear.

Butanoate Core: The conformation of the polar head group is governed by rotations around the C₂-C₃, C₃-C₄, and the ester O-C bonds. The ester group itself (C₁(=O)O-C) tends to be planar due to resonance stabilization, favoring a syn-periplanar orientation of the C₁=O and O-C bonds. The key element of flexibility is the rotation around the C₂-C₃ bond, which dictates the relative orientation of the two carbonyl groups. To minimize dipole-dipole repulsion between the electron-rich carbonyl oxygens, an anti-conformation is generally favored, placing the two C=O groups on opposite sides of the carbon backbone. This results in a more extended conformation for the head group, aligning with the linear nature of the alkyl tail.

Intramolecular Interactions and Their Influence on Molecular Architecture

The preferred conformations are a direct result of stabilizing and destabilizing intramolecular forces.

Van der Waals and Steric Interactions: These are the dominant forces in the undecyl chain. The energetic penalty of a gauche conformation (approx. 3.8 kJ/mol) compared to a trans conformation drives the chain to adopt its extended zig-zag architecture.

Dipole-Dipole Interactions: The butanoate core contains two strong dipoles associated with the ester and aldehyde C=O bonds. The electrostatic repulsion between these dipoles significantly influences the rotational energy barrier of the C₂-C₃ bond. The lowest energy conformer is one that maximizes the distance and arranges the dipole vectors in an anti-parallel fashion, reinforcing the preference for a trans-like arrangement of the carbon backbone in the head group.

Weak Hydrogen Bonds (C-H···O): While the molecule lacks classical hydrogen bond donors (like O-H or N-H), weak, non-conventional hydrogen bonds can exist. A potential C-H···O interaction may occur between the relatively acidic aldehydic proton (C₄-H) and the ester carbonyl oxygen (C₁=O). Such an interaction, if present, would favor a more folded or pseudo-cyclic conformation of the head group, competing with the extended conformation driven by dipole-dipole repulsion. The ultimate geometry is a delicate balance between these competing forces.

Role of Specific Functional Groups (Ketone and Ester) in Molecular Flexibility

The ketone (aldehyde) and ester groups are not merely static structural elements; they actively modulate the molecule's dynamic behavior.

Ester Group: The resonance within the ester moiety (-C(=O)O-) imparts partial double-bond character to the C-O bond, restricting rotation and enforcing planarity on this unit. However, the adjacent single bonds—the C₂-C(ester) bond and the O-C(alkyl) bond—act as flexible hinges. The rotation around the O-C(alkyl) bond allows the entire undecyl tail to pivot relative to the butanoate head, providing significant conformational freedom.

Ketone (Aldehyde) Group: The C₄=O group introduces a strong local dipole and a site for potential interactions, as discussed above. The primary contribution to flexibility comes from the free rotation around the C₂-C₃ and C₃-C₄ sigma bonds. The rotational potential energy surface around these bonds is not flat; it features distinct minima (e.g., anti, gauche) and maxima, governed by the interplay of steric and electronic effects.

Supramolecular Organization and Self-Assembly Propensities of Related Carboxylic Acids

While this compound is an ester, its structural analogue, undecyl hydrogen succinate (the mono-ester of succinic acid), is a carboxylic acid. This related compound is a classic amphiphile, possessing a polar carboxylic acid head group and a long nonpolar undecyl tail. Such molecules are known to exhibit pronounced self-assembly behavior, driven by the hydrophobic effect and hydrogen bonding, as documented in the literature .

Hydrogen Bonding: The carboxylic acid head group is a potent hydrogen bond donor and acceptor. In nonpolar environments or in the solid state, these groups readily form highly stable head-to-head dimers through a pair of O-H···O=C hydrogen bonds. This dimerization is a powerful directional interaction that drives supramolecular organization.

Solid-State Organization: In the crystalline state, these amphiphilic carboxylic acids typically arrange into lamellar (layered) structures . The hydrogen-bonded acid dimers form a distinct polar sheet. The nonpolar undecyl tails from opposing molecules then extend away from this sheet, interdigitating with one another to form a well-defined nonpolar layer. This results in a repeating bilayer motif, a structure common to fatty acids and other lipid-like molecules.

Organization in Solution: In aqueous solution, these molecules assemble to sequester their hydrophobic tails from water. Above a critical concentration, they form micelles , with the polar carboxylic acid heads forming a spherical shell exposed to water and the undecyl tails comprising the oily core. At an air-water interface, they form a Langmuir monolayer , with the hydrophilic acid groups anchored in the water and the hydrophobic tails oriented vertically into the air.

Table 2: Supramolecular Assemblies of Related Amphiphilic Carboxylic Acids

Assembly TypeEnvironmentPrimary Driving Force(s)Structural Description
Lamellar Bilayer Crystalline SolidHydrogen Bonding (Head Dimerization), van der WaalsAlternating layers of hydrogen-bonded polar heads and interdigitated nonpolar tails.
Micelle Aqueous SolutionHydrophobic EffectSpherical aggregate with a nonpolar core (tails) and a polar surface (heads).
Langmuir Monolayer Air-Water InterfaceHydrophobicity, Surface TensionA single-molecule-thick film with polar heads in water and nonpolar tails in the air.
Reverse Micelle Nonpolar SolventHydrogen Bonding, Dipole-Dipole InteractionsPolar heads form an inner core (often trapping water), with nonpolar tails in the solvent.

Mechanistic Contributions Within Lipid Nanoparticle Lnp Systems for Nucleic Acid Delivery, Emphasizing 4 Oxo 4 Undecyloxy Butanoate Analogs

Fundamental Principles of Ionizable Lipid Function in LNP Biogenesis and Function

The primary role of ionizable lipids is to facilitate the encapsulation of nucleic acids and their subsequent release into the cytoplasm of a cell. nih.gov During the formation of LNPs, which is typically done at an acidic pH (around 4.0), the amine headgroup of the ionizable lipid becomes protonated, resulting in a positive charge. nih.gov This positive charge enables the lipid to interact electrostatically with the negatively charged phosphate (B84403) backbone of nucleic acids, leading to the condensation and encapsulation of the genetic material within the core of the nanoparticle. nih.govpnas.org

pH-Dependent Ionization and Protonation Dynamics of the Amine Headgroup in LNP Contexts

The key to the function of ionizable lipids lies in the pH-dependent ionization of their amine headgroups. nih.gov When an LNP is taken up by a cell through endocytosis, it is enclosed within an endosome. As the endosome matures, its internal pH progressively decreases, becoming more acidic. nih.govresearchgate.net This acidic environment triggers the protonation of the ionizable lipids within the LNP, causing them to regain a positive charge. researchgate.netchemrxiv.org This "re-charging" of the lipids is a critical step that initiates the process of endosomal escape, allowing the nucleic acid cargo to be released into the cytoplasm where it can perform its therapeutic function. nih.govresearchgate.net

The change in the protonation state of the ionizable lipid's amine headgroup has a significant impact on the lipid's conformation and how it packs within the LNP structure. At neutral pH, the uncharged lipids are more likely to adopt a cylindrical shape, which favors the formation of stable, lamellar (bilayer) structures. researchgate.net However, upon protonation in the acidic environment of the endosome, the positively charged headgroup increases in size and hydrophilicity. This change, along with the resulting electrostatic repulsion between the lipid headgroups, alters the effective shape of the lipid to be more cone-like. researchgate.netresearchgate.net

This change in lipid geometry is believed to promote the formation of non-bilayer lipid phases, such as the hexagonal (HII) phase. nih.govnih.govnih.gov The transition to these non-bilayer structures disrupts the integrity of both the LNP and the endosomal membrane, facilitating their fusion and the subsequent release of the nucleic acid cargo into the cytoplasm. nih.govnih.gov Therefore, the pH-induced change in lipid conformation and packing is a key mechanistic step in the intracellular delivery of nucleic acids by LNPs. nih.gov

pH ConditionPredominant Protonation State of Amine HeadgroupResulting Lipid ShapeFavored Lipid Packing/PhaseFunctional Implication in LNP Delivery
Acidic (e.g., pH 4.0)Protonated (Positively Charged)ConeNon-lamellar (e.g., inverted micellar)Nucleic acid encapsulation during LNP formation
Neutral (e.g., pH 7.4)Neutral (Uncharged)CylindricalLamellar (Bilayer)LNP stability and reduced toxicity during circulation
Acidic (e.g., pH 5.0-6.5 in endosomes)Protonated (Positively Charged)ConeHexagonal (HII) phaseEndosomal membrane disruption and nucleic acid release

The apparent pKa (pKaA) of an ionizable lipid is a critical parameter that influences its effectiveness in an LNP delivery system. nih.gov The pKa is the pH at which the amine headgroup is 50% protonated. For optimal in vivo potency, the pKaA of the ionizable lipid within the LNP should be in a narrow range, typically between 6 and 7. chemrxiv.orgnih.gov This ensures that the lipid remains largely neutral at the physiological pH of the blood but becomes protonated in the acidic environment of the endosome. chemrxiv.org

It is important to note that the pKa of an ionizable lipid in the bulk solution can be different from its apparent pKa when formulated into an LNP. chemrxiv.org The heterogeneous environment within the LNP, including the presence of other lipids, cholesterol, and the encapsulated nucleic acid, can influence the local dielectric constant and electrostatic interactions, thereby modulating the pKaA. nih.govnih.gov Computational methods are being developed to predict the pKaA of ionizable lipids within LNPs to aid in the rational design of new and more effective delivery vehicles. nih.govchemrxiv.org

Role in Electrostatic Interactions with Nucleic Acids (mRNA, siRNA) within LNPs

The electrostatic interactions between the ionizable lipids and the nucleic acid cargo are fundamental to the structure and function of the LNP. As previously mentioned, the positive charge of the protonated amine headgroups at acidic pH during formulation is key to overcoming the electrostatic repulsion between the negatively charged nucleic acid molecules, allowing for their efficient encapsulation. nih.gov

The pH-dependent charge of ionizable lipids is a primary reason for the high encapsulation efficiencies, often exceeding 90%, observed in modern LNP systems. nih.gov The electrostatic attraction between the protonated lipids and the nucleic acids drives the self-assembly process during LNP formation, resulting in a condensed core with the nucleic acid cargo at its center. nih.govnih.gov This process is highly efficient and is a significant advantage of using ionizable lipids over permanently charged cationic lipids, which can be more toxic. nih.gov

Ionizable Lipid CharacteristicMechanism of ActionImpact on Nucleic Acid Encapsulation
pH-Dependent Positive ChargeElectrostatic attraction to the negatively charged phosphate backbone of nucleic acids at acidic formulation pH.Overcomes electrostatic repulsion between nucleic acid molecules, leading to their condensation and efficient entrapment within the LNP core.
Hydrophobic TailsFormation of a lipid core that sequesters the nucleic acid from the aqueous environment.Contributes to the overall stability of the encapsulated nucleic acid.
Amine Headgroup StructureInfluences the pKa and the strength of the electrostatic interaction.Fine-tunes the conditions for optimal encapsulation and subsequent release.

Once encapsulated, the nucleic acid is protected from degradation by enzymes (nucleases) present in the biological environment. nih.gov The lipid core of the LNP provides a physical barrier, shielding the fragile nucleic acid cargo from the external environment. This protection is maintained during circulation in the bloodstream, ensuring that the intact therapeutic molecule reaches the target cells. insidetx.com The near-neutral charge of the LNP at physiological pH also prevents the aggregation of particles and reduces non-specific interactions with proteins and cells, further contributing to the stability and longevity of the formulation in vivo. frontiersin.org

Elucidation of Endosomal Escape Mechanisms Mediated by Ionizable Lipids

A primary obstacle for any intracellular drug delivery system is the endosomal barrier. After cellular uptake via endocytosis, LNPs are sequestered within endosomes, which mature into acidic lysosomes where the cargo would be degraded. insidetx.comnih.gov Therefore, efficient escape from the endosome is a critical determinant of therapeutic efficacy. insidetx.com Ionizable lipids, including 4-Oxo-4-(undecyloxy)butanoate analogs, are engineered to overcome this barrier through pH-responsive structural changes. nih.gov

Ionizable lipids are designed to have a specific apparent acid dissociation constant (pKa), typically between 6.0 and 7.0. biochempeg.com This ensures they remain largely neutral at physiological pH (around 7.4) but become protonated and thus positively charged within the increasingly acidic environment of maturing endosomes (pH 5.0–6.5). nih.govnih.gov This pH-triggered charge switch is the key to initiating endosomal escape. insidetx.com

The protonated, cationic headgroup of the ionizable lipid is proposed to interact electrostatically with negatively charged (anionic) lipids, such as phosphatidylserine, present on the inner leaflet of the endosomal membrane. nih.govnih.govresearchgate.net This interaction is believed to disrupt the integrity of the endosomal membrane. researchgate.netyoutube.com One widely discussed mechanism involves the formation of ion pairs between the ionizable lipid and the endosomal anionic lipids, which alters the collective shape of the lipids from cylindrical to conical. researchgate.net This geometric transition promotes the formation of non-bilayer lipid structures, such as the inverted hexagonal (HII) phase. biochempeg.comnih.gov The formation of these non-bilayer structures destabilizes the endosomal membrane, creating transient pores or leading to fusion between the LNP and endosomal membranes, ultimately allowing the nucleic acid payload to be released into the cytoplasm. nih.gov

The transition to a conical molecular shape and the subsequent formation of the HII phase directly influence the curvature of the lipid bilayer. researchgate.net Lipids that readily adopt a conical shape can induce negative curvature strain on the membrane, which is a critical step in membrane fusion and destabilization events. nih.gov The ability of an ionizable lipid to promote this phase transition upon acidification is considered a strong indicator of its potential for mediating efficient endosomal escape and, consequently, high transfection efficacy. nih.gov The structural features of this compound analogs, including the length and saturation of their hydrophobic tails and the structure of their headgroup, are all determining factors in their ability to undergo this conformational change and disrupt the endosomal membrane. researchgate.net

Contributions to LNP Structural Integrity, Self-Assembly, and Morphology

The role of ionizable lipids extends beyond endosomal escape; they are fundamental to the initial formation and structural characteristics of the LNP itself. The process of LNP self-assembly, often carried out using microfluidic mixing devices, relies on the properties of these lipids to encapsulate nucleic acids efficiently. nih.gov

During LNP formulation, the components are mixed in an acidic buffer (pH ~4). nih.gov At this pH, well below their pKa, ionizable lipids are strongly positively charged. This allows for robust electrostatic interactions with the negatively charged phosphate backbone of mRNA or other nucleic acids, driving the encapsulation process and the condensation of the lipid-nucleic acid core. nih.gov The resulting LNP core is not a simple aqueous-filled vesicle like a traditional liposome, but rather a dense, complex structure where the ionizable lipids are closely associated with the nucleic acid cargo. nih.gov The morphology of this core can consist of a mixture of ordered phases, like the inverted hexagonal phase, and more disordered lipid arrangements. escholarship.org The specific chemical structure of the ionizable lipid analog influences this internal packing, which in turn can affect the stability of the particle and the subsequent release of its payload.

The final LNP is a product of the interplay between all its lipid components. biochempeg.com this compound analogs work in concert with co-lipids to form a stable and effective delivery vehicle.

Cholesterol: As a key structural component, cholesterol intercalates between the lipid tails, modulating membrane fluidity and stability. nih.gov It helps to fill voids between the other lipids, enhancing the integrity of the particle, preventing aggregation, and potentially reducing the leakage of encapsulated contents. nih.govbiochempeg.com

Helper Phospholipids: Lipids like 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) act as structural "helper" lipids. nih.govbiochempeg.com DSPC, with its saturated tails, forms tightly packed, stable bilayer structures and is often located on the LNP surface. biochempeg.com In contrast, DOPE has unsaturated tails and a smaller headgroup, predisposing it to form the hexagonal HII phase, which can synergize with the ionizable lipid to facilitate endosomal escape. biochempeg.comnih.gov

PEGylated Lipids: A lipid conjugated to polyethylene (B3416737) glycol (PEG) is included in the formulation to control particle size during self-assembly and to create a hydrophilic corona on the LNP surface. nih.govescholarship.org This "stealth" layer reduces interactions with serum proteins, preventing particle aggregation and rapid clearance from circulation, thereby extending the LNP's half-life in the body. nih.govbiochempeg.com The PEG-lipid can later dissociate from the LNP surface, which is necessary for efficient cellular uptake and endosomal escape. nih.gov

The molar ratio of these four components is carefully optimized to balance stability in circulation with potent intracellular delivery. A typical ratio is approximately 50% ionizable lipid, 10% helper phospholipid, 38.5% cholesterol, and 1.5% PEG-lipid. nih.gov

Table 1: Example LNP Component Roles and Typical Molar Ratios
ComponentExample CompoundPrimary Function(s)Typical Molar Ratio (%)
Ionizable Cationic LipidSM-102 (an analog)Nucleic acid encapsulation; pH-mediated endosomal escape50
Helper PhospholipidDSPCStructural stability; aids in particle formation10
SterolCholesterolModulates membrane fluidity and integrity38.5
PEGylated LipidPEG-DMGControls particle size; provides "stealth" shield to prolong circulation1.5

Rational Design Principles for Optimized LNP Formulations Leveraging this compound Analog Properties

The rational design of LNPs is a multifactorial process aimed at maximizing therapeutic potency while minimizing potential toxicity. nih.govnih.gov Leveraging the properties of ionizable lipids like this compound analogs is central to this effort. The design process focuses on fine-tuning the chemical structures of the lipids and their molar ratios within the formulation to achieve optimal performance characteristics. escholarship.org

Key principles in this design process include:

Optimizing the pKa: The pKa of the ionizable lipid is arguably its most critical property. An optimal pKa (e.g., 6.2-6.7) ensures that the LNP remains neutral in the bloodstream to avoid rapid clearance and toxicity, but becomes sufficiently charged in the endosome to trigger membrane disruption. nih.govbiochempeg.com

Incorporating Biodegradability: Modern ionizable lipids are often designed with biodegradable linkers, such as ester bonds. researchgate.net The cleavage of these bonds within the cell can facilitate the breakdown of the LNP and the release of the nucleic acid cargo, while also accelerating the clearance of the lipid components from the body, potentially improving the safety profile. nih.gov

Tuning Co-Lipid Composition: The choice and ratio of helper and PEGylated lipids significantly impact LNP properties. For instance, the structure of the PEG-lipid can alter the internal core organization of the LNP and has been shown to be predictive of in vitro gene silencing activity. escholarship.org Systematically screening different combinations and concentrations of these co-lipids allows for the optimization of particle size, stability, and transfection potency. escholarship.orgescholarship.org

Table 2: Key Design Parameters for Ionizable Lipids and Their Impact
ParameterOptimal Range/FeatureImpact on LNP Performance
Apparent pKa~6.2 - 6.7Balances stability in circulation with pH-triggered endosomal escape. nih.govbiochempeg.com
Hydrophobic TailsUnsaturated or branched chainsPromotes conical shape and non-bilayer phases (HII), enhancing membrane fusion. researchgate.net
Linker ChemistryBiodegradable (e.g., ester bonds)Facilitates cargo release and improves lipid clearance and tolerability. nih.govresearchgate.net
Headgroup StructureTertiary amineProvides the ionizable center for the pH-responsive charge switch. nih.govnih.gov

Through the systematic application of these design principles, LNP formulations incorporating this compound analogs can be precisely engineered for effective and targeted delivery of a wide range of nucleic acid-based therapeutics. nih.govnih.gov

Advanced Analytical Methodologies for Characterization and Quantification of 4 Oxo 4 Undecyloxy Butanoate and Its Formulations

Chromatographic Separation Techniques (e.g., HPLC, GC) for Purity Assessment and Mixture Analysis

Chromatographic techniques are fundamental for assessing the purity of 4-Oxo-4-(undecyloxy)butanoate and analyzing the composition of LNP formulations.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of ionizable lipids and LNP components. insights.bio Reversed-phase HPLC (RPLC) is particularly well-suited for separating the lipid components of an LNP formulation, which typically include the ionizable lipid, a helper lipid, cholesterol, and a PEGylated lipid. insights.bionih.govnih.gov These methods often allow for the direct injection of LNP formulations, eliminating the need for complex sample preparation steps like dissolution or disassembly. insights.bio For instance, a study developing an RPLC method for LNP analysis utilized a monolithic column to separate and quantify both lipid components and mRNA, demonstrating the technique's robustness for quality control. insights.bio The method proved capable of detecting changes in lipid ratios during the manufacturing process. insights.bio

Key parameters for an HPLC method for a related oxo-butanoate compound include:

Table 1: Illustrative HPLC Method Parameters
Parameter Value
Column Newcrom R1
Mobile Phase Acetonitrile (MeCN), Water, and Phosphoric Acid
Detector UV, MS-compatible (with formic acid instead of phosphoric acid)
Application Purity assessment, isolation of impurities, pharmacokinetic studies

This table is illustrative and based on a method for a structurally related compound. sielc.com

Gas Chromatography (GC) is another powerful separation technique, primarily used for analyzing volatile substances. libretexts.org For a non-volatile compound like this compound, derivatization would be necessary to increase its volatility for GC analysis. GC, often coupled with mass spectrometry (GC-MS), can provide detailed quantitative and qualitative information about the components of a sample. cuny.edunih.gov The retention time of a compound in the GC column helps in its identification, while the peak area is proportional to its amount. cuny.edu

Mass Spectrometry (e.g., ESI-MS) for Molecular Confirmation and Compositional Profiling

Mass spectrometry (MS) is an indispensable tool for the structural confirmation and detailed compositional analysis of this compound and its formulations.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a "soft" ionization technique that is particularly well-suited for analyzing large and thermally labile molecules like lipids without causing significant fragmentation. mdpi.com ESI-MS can be coupled with liquid chromatography (LC-MS) to provide both separation and identification of components in a complex mixture. nih.govnih.gov In the context of LNP characterization, ESI-MS can confirm the molecular weight of this compound and other lipid components. epo.org It is also used to study the composition of reaction mixtures and identify potential intermediates. mdpi.com

For quantitative analysis, tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) offers high sensitivity and specificity. nih.gov This technique was successfully used to quantify potassium oxonate, a related oxo-acid, in human plasma. nih.gov

Table 2: Example ESI-MS/MS Parameters for a Related Oxo-Acid

Parameter Setting
Ionization Mode Negative Electrospray Ionization (ESI)
Ion Source Temperature 550°C
Ion Spray Voltage -4.5 kV
MRM Transition (Analyte) m/z 156.0 → 111.9
MRM Transition (Internal Standard) m/z 161.1 → 117.1

This data is for potassium oxonate and serves as an illustrative example. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural elucidation of molecules like this compound. Both ¹H NMR and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. researchgate.netchemicalbook.comrsc.org

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

¹³C NMR reveals the number of different types of carbon atoms and their electronic environment. chemicalbook.comrsc.org

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further resolve complex spectra and establish connectivity between atoms, confirming the complete structure of the molecule. stackexchange.com While specific NMR data for this compound is not publicly available, analysis of related butanoate structures demonstrates the utility of NMR in confirming structural integrity. stackexchange.comspectrabase.com

Spectrophotometric and Fluorometric Assays for Functional Characterization (e.g., pKa determination in LNP systems)

The apparent acid dissociation constant (pKa) of the ionizable lipid within an LNP is a critical parameter that governs its ability to encapsulate nucleic acids at an acidic pH and release them in the endosomal compartment of cells. nih.gov Spectrophotometric and fluorometric assays are commonly used to determine the pKa of LNP formulations.

A widely used method is the 2-(p-toluidino)-6-naphthalene sulfonic acid (TNS) assay . nih.govrsc.orgbiorxiv.org TNS is a fluorescent probe that exhibits increased fluorescence in a non-polar environment. As the pH of the LNP solution is lowered, the ionizable lipid becomes protonated, leading to a change in the surface charge and hydrophobicity of the LNP. TNS partitions into the LNP, and the resulting increase in fluorescence can be measured. By plotting fluorescence intensity against pH, a titration curve is generated, and the pKa is determined as the pH at which 50% of the maximum fluorescence is observed. nih.govrsc.org

The pKa of ionizable lipids in LNPs typically falls within the range of 6 to 7, which is optimal for endosomal escape. nih.govbiorxiv.org For instance, computational studies and experimental assays have determined the apparent pKa values for clinically relevant ionizable lipids like SM-102. biorxiv.orgchemrxiv.org

Table 3: Factors Influencing LNP pKa

Factor Influence on pKa
Lipid Composition The specific ionizable lipid and its molar ratio significantly impact the pKa. rsc.orgchemrxiv.org
Formulation Method The manufacturing process can affect the final pKa of the LNPs. biorxiv.org

| Presence of Cargo | Encapsulation of mRNA can influence the surface properties and pKa. chemrxiv.org |

Advanced Imaging and Scattering Techniques for LNP Morphological and Size Analysis

The size, morphology, and structural integrity of LNPs are critical quality attributes that directly influence their in vivo performance. nanoimagingservices.com Advanced imaging and scattering techniques provide detailed insights into these characteristics.

Dynamic Light Scattering (DLS) is a widely used technique to measure the hydrodynamic diameter (size) and polydispersity index (PDI) of LNPs in solution. nih.govmdpi.comresearchgate.net DLS provides a measure of the average particle size and the broadness of the size distribution. researchgate.netcreative-biostructure.com While DLS is a valuable tool for routine quality control, it provides bulk measurements and may not resolve different populations within a sample. creative-biostructure.comnanoimagingservices.com

Cryogenic Transmission Electron Microscopy (Cryo-TEM) offers direct visualization of individual LNPs in their near-native, hydrated state. nanoimagingservices.comthermofisher.com This high-resolution imaging technique allows for the detailed analysis of:

Morphology and Size Distribution: Revealing the shape, size, and heterogeneity of individual particles. thermofisher.commetrino.eu

Lamellarity: Determining whether LNPs are unilamellar or multilamellar. nanoimagingservices.com

Encapsulation Efficiency: Providing visual evidence of cargo loading within the LNPs. thermofisher.com

Structural Integrity: Identifying features like blebs or other structural anomalies. nanoimagingservices.com

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are powerful scattering techniques that provide information about the internal structure and organization of LNPs. rsc.orgbiorxiv.orgbiorxiv.org These methods can reveal details about the arrangement of lipids and the encapsulated cargo within the nanoparticle core. nih.govbiorxiv.org

Table 4: Comparison of LNP Sizing and Morphology Techniques

Technique Information Provided Advantages Limitations
Dynamic Light Scattering (DLS) Average particle size, polydispersity index, zeta potential. nih.govmdpi.com Fast, routine analysis. Bulk measurement, low resolution for heterogeneous samples. nanoimagingservices.com
Cryo-Transmission Electron Microscopy (Cryo-TEM) Individual particle size, shape, morphology, lamellarity, encapsulation. nanoimagingservices.comthermofisher.com High-resolution direct imaging, detailed structural information. creative-biostructure.comnanoimagingservices.com Requires specialized equipment and sample preparation.
Small-Angle Scattering (SAXS/SANS) Internal structure, lipid organization, core-shell models. rsc.orgbiorxiv.org Provides information on internal nanostructure. nih.gov Requires specialized facilities (e.g., synchrotron), complex data analysis. biorxiv.org

Biological Interactions and Mechanistic Pathways at the Molecular and Cellular Level

Investigation of Cellular Uptake Mechanisms of LNP Formulations

The entry of LNPs into target cells is a complex, multi-step process primarily mediated by endocytosis. The specific pathway utilized can be influenced by the nanoparticle's physicochemical properties and the cell type. nih.govresearchgate.net

Lipid nanoparticles are typically internalized by cells through various endocytic pathways, including clathrin-mediated endocytosis, caveolin-mediated endocytosis, and macropinocytosis. nih.govuio.no The clathrin-mediated pathway is a common route, leveraging the numerous clathrin-coated pits on the cell surface. nih.gov The choice of pathway is not mutually exclusive and can depend on the LNP's specific composition and size. nih.govresearchgate.net

A key feature of modern LNPs is the inclusion of ionizable lipids, such as 4-Oxo-4-(undecyloxy)butanoate. These lipids are engineered to have a near-neutral charge at physiological pH (around 7.4) but become positively charged (protonated) in the acidic environment of the endosomes (pH 5.5-6.5). nih.govnih.govnih.gov This pH-dependent charge alteration is fundamental to the LNP's function. nih.govtandfonline.com

Once inside the endosome, the newly acquired positive charge on the ionizable lipids facilitates electrostatic interactions with negatively charged anionic lipids present in the endosomal membrane. nih.govnih.gov This interaction is believed to disrupt the lamellar structure of the endosomal membrane, inducing a transition to a non-bilayer, inverted cone or hexagonal (HII) phase. nih.govnih.govinsidetx.com This structural reorganization destabilizes the endosomal membrane, leading to fusion with the LNP and the subsequent release of the encapsulated cargo into the cell's cytoplasm. insidetx.comresearchgate.net Molecular dynamics simulations have shown that while neutral LNPs can merge with lipid bilayers, their acidic, protonated counterparts tend to remain attached to the membrane, causing disruption without complete fusion. tandfonline.com

Table 1: Overview of LNP Endocytic Pathways and Membrane Interaction Mechanisms

MechanismKey MediatorsLNP/Lipid RoleReference
Clathrin-Mediated EndocytosisClathrin, Adaptor ProteinsCommon uptake pathway for many LNP formulations. nih.gov
Caveolin-Mediated EndocytosisCaveolin, CaveolaeAlternative uptake route, may lead to localization in the endoplasmic reticulum. frontiersin.org
MacropinocytosisActin Cytoskeleton, Cdc42Internalization of larger particles or fluid phase uptake. nih.govuio.no
Endosomal Membrane Fusion/DisruptionAcidic pH, Anionic LipidsProtonation of ionizable lipids in the acidic endosome triggers interaction with endosomal lipids, leading to membrane destabilization and cargo release. nih.govnih.govinsidetx.com

Following endocytosis, LNPs are trafficked along the endo-lysosomal pathway, moving from early endosomes to late endosomes and finally to lysosomes. nih.govnih.govarchivog.com This progression is associated with a continuous drop in internal pH, which ensures the protonation of ionizable lipids. nih.gov A critical challenge for LNP-mediated delivery is ensuring the "endosomal escape" of its cargo before the nanoparticle reaches the lysosome, where potent enzymes could degrade the payload. nih.govresearchgate.net It is estimated that only a small fraction, perhaps 1-2%, of LNP cargo successfully escapes the endosomal pathway to reach the cytosol. nih.gov

The specific composition of an LNP significantly influences its intracellular journey. The type of ionizable lipid, helper lipids, and cholesterol content can affect both the efficiency of endosomal escape and the ultimate subcellular destination of the payload. nih.govacs.orgnih.gov For example, high cholesterol content has been shown to hinder the intracellular trafficking of LNPs, causing them to become trapped in early endosomes. nih.gov In some cell types, such as macrophages, LNP payloads have been observed localizing to lysosomes, while in certain tumor cells, the same payloads were found predominantly in mitochondria. acs.orgnih.gov This highlights the cell-type-specific nature of LNP trafficking. Advanced imaging techniques have enabled the quantitative tracking of LNPs, revealing their movement within the cell, including active transport along microtubules. nih.govspiedigitallibrary.org

Interactions with Biological Membranes Beyond Endosomes

While endosomal membranes are the primary barrier for LNP cargo delivery, interactions with other subcellular membranes, such as the endoplasmic reticulum (ER) and mitochondria, are also of significant interest. nih.gov These interactions can influence the ultimate fate and biological effect of the LNP components. researchgate.netacs.org

Targeting therapeutics to the ER and mitochondria is an emerging field, as these organelles are central to cellular metabolism, protein synthesis, and apoptosis. nih.govnih.gov The lipid composition of nanoparticles can be engineered to promote localization to these organelles. frontiersin.orgnih.gov For instance, studies have shown that certain lipid nanoparticle formulations can be confined in the ER of cancer cells. researchgate.netacs.org Similarly, payloads from some LNPs have been found to accumulate in the mitochondria, an interaction that may be driven by the organelle's highly negative membrane potential and its unique lipid composition, which is rich in the anionic phospholipid cardiolipin. acs.orgnih.govnih.gov The positive charge of some peptides and lipids can favor electrostatic binding to cardiolipin-rich mitochondrial membranes. nih.govbiorxiv.org

These non-endosomal membrane interactions can have significant downstream consequences. For example, the accumulation of certain nanoparticles in the ER can induce the ER stress response, which, if prolonged, can lead to cell death. researchgate.netacs.org Likewise, interactions with mitochondrial membranes can trigger pro-inflammatory pathways. nih.gov Understanding these interactions is key to designing safer and more effective LNP-based therapies.

Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the direct chemical interactions and modulation of cellular processes by the chemical compound this compound.

Extensive searches for research findings, detailed molecular and cellular level data, and mechanistic pathways related to this specific compound have not yielded any results. Consequently, an article detailing its biological interactions and the modulation of cellular processes through direct chemical interaction cannot be generated at this time due to the absence of published scientific studies on this particular subject.

Further research would be required to elucidate the potential biological activities and mechanisms of action of this compound. Without such research, any discussion on its role in cellular processes would be purely speculative and would not meet the criteria of being scientifically accurate and based on verifiable sources.

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